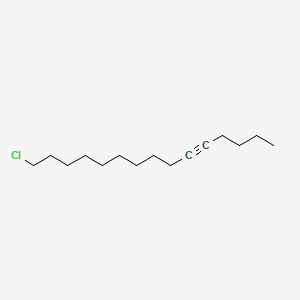
Bis(2-ethylhexanoato-O)(isooctanoato-O)cerium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-Ethylhexanoato-o)(isooctanoato-o)cerium: is a coordination compound of cerium with two types of carboxylate ligands: 2-ethylhexanoate and isooctanoate. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium typically involves the reaction of cerium salts with 2-ethylhexanoic acid and isooctanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods: In industrial settings, the production of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium may involve large-scale reactions using cerium nitrate or cerium chloride as the cerium source. The acids are added in stoichiometric amounts, and the reaction mixture is heated to facilitate the formation of the compound. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The carboxylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reactions: Ligand exchange can be facilitated by using stronger acids or bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) compounds, while substitution reactions can result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is used as a catalyst in various organic reactions, including polymerization and oxidation processes. Its ability to stabilize different oxidation states of cerium makes it valuable in redox chemistry.
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties and its role in redox biology. Cerium-based compounds are being explored for their therapeutic potential in treating oxidative stress-related diseases.
Industry: In industrial applications, bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is used as a stabilizer in plastics and as a catalyst in the production of specialty chemicals. Its unique properties make it suitable for use in high-performance materials.
Wirkmechanismus
The mechanism of action of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium involves its ability to undergo redox reactions, where the cerium center alternates between different oxidation states. This redox activity is crucial for its catalytic properties and its role in stabilizing reactive intermediates in various chemical processes.
Molecular Targets and Pathways: The primary molecular target of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is the reactive oxygen species (ROS) in biological systems. By scavenging ROS, it helps mitigate oxidative stress and protect cells from damage.
Vergleich Mit ähnlichen Verbindungen
Cerium(IV) oxide: Another cerium-based compound with significant redox activity.
Cerium(III) nitrate: A common cerium salt used in various chemical reactions.
Cerium(III) acetate: Similar to bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium in terms of coordination chemistry.
Uniqueness: Bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is unique due to its mixed-ligand coordination, which imparts distinct chemical properties and enhances its stability and reactivity compared to other cerium compounds.
Eigenschaften
CAS-Nummer |
93981-35-2 |
|---|---|
Molekularformel |
C24H48CeO6 |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
cerium;2-ethylhexanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/3C8H16O2.Ce/c1-7(2)5-3-4-6-8(9)10;2*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
MMUUQPBUFGDWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)







